molecular formula C7H12FN B6244948 6-fluoro-3-azabicyclo[3.2.1]octane, Mixture of diastereomers CAS No. 2408970-42-1

6-fluoro-3-azabicyclo[3.2.1]octane, Mixture of diastereomers

Cat. No.: B6244948
CAS No.: 2408970-42-1
M. Wt: 129.2
InChI Key:
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Description

6-fluoro-3-azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C7H12FN . It is a mixture of diastereomers . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is a part of 6-fluoro-3-azabicyclo[3.2.1]octane, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of 6-fluoro-3-azabicyclo[3.2.1]octane is characterized by a bicyclic scaffold, which is a common feature in many biologically active compounds . The compound has a molecular weight of 129.175 Da .


Chemical Reactions Analysis

The chemical reactions involving 6-fluoro-3-azabicyclo[3.2.1]octane are likely to be influenced by its bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is known to participate in various chemical reactions, especially in the synthesis of tropane alkaloids .

Future Directions

The future directions for research on 6-fluoro-3-azabicyclo[3.2.1]octane could involve further exploration of its synthesis methods, investigation of its biological activities, and development of its applications in the synthesis of biologically active compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-azabicyclo[3.2.1]octane involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a bicyclic intermediate, followed by introduction of the fluorine atom and azabicyclic ring formation.", "Starting Materials": [ "Cyclopentadiene", "Methyl acrylate", "Hydrogen fluoride", "Sodium hydroxide", "Ammonium chloride", "Sodium borohydride", "Bromine", "Sodium iodide", "Sodium azide", "Sodium methoxide", "Ethyl acetate", "Methanol", "Acetic acid", "Tetrahydrofuran", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methyl acrylate in the presence of hydrogen fluoride to form a bicyclic intermediate.", "Step 2: The bicyclic intermediate is treated with sodium hydroxide and ammonium chloride to form a bromohydrin intermediate.", "Step 3: The bromohydrin intermediate is reacted with sodium borohydride to form a diol intermediate.", "Step 4: The diol intermediate is treated with bromine and sodium iodide to form a dibromide intermediate.", "Step 5: The dibromide intermediate is reacted with sodium azide to form an azide intermediate.", "Step 6: The azide intermediate is treated with sodium methoxide to form the desired azabicyclic compound.", "Step 7: The azabicyclic compound is treated with ethyl acetate and methanol to form a mixture of diastereomers.", "Step 8: The mixture of diastereomers is purified by column chromatography using a solvent mixture of acetic acid, tetrahydrofuran, and diethyl ether." ] }

2408970-42-1

Molecular Formula

C7H12FN

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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